
1H-Purine-2,8-diamine, N,N'-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of ethoxyphenyl and morpholinyl groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials might include purine derivatives, ethoxyphenyl amines, and morpholine. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the ethoxyphenyl groups.
Amidation: or reactions to attach the diamine groups.
Cyclization: reactions to form the purine ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reactions.
Temperature and pressure control: to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions could modify the functional groups.
Substitution: The ethoxyphenyl and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The ethoxyphenyl and morpholinyl groups might play a role in binding to these targets, influencing the compound’s biological activity. The pathways involved could include:
Enzyme inhibition or activation: .
Receptor binding: .
Signal transduction pathways: .
Comparación Con Compuestos Similares
Similar Compounds
1H-Purine-2,6-diamine: Lacks the ethoxyphenyl and morpholinyl groups.
6-Morpholino-1H-purine-2,8-diamine: Similar structure but different substitution pattern.
N,N’-Bis(3-ethoxyphenyl)-1H-purine-2,6-diamine: Similar but lacks the morpholinyl group.
Uniqueness
“1H-Purine-2,8-diamine, N,N’-bis(3-ethoxyphenyl)-6-(4-morpholinyl)-” is unique due to the specific combination of ethoxyphenyl and morpholinyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
682337-53-7 |
|---|---|
Fórmula molecular |
C25H29N7O3 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-N,8-N-bis(3-ethoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C25H29N7O3/c1-3-34-19-9-5-7-17(15-19)26-24-28-21-22(29-24)30-25(31-23(21)32-11-13-33-14-12-32)27-18-8-6-10-20(16-18)35-4-2/h5-10,15-16H,3-4,11-14H2,1-2H3,(H3,26,27,28,29,30,31) |
Clave InChI |
AKGMKKGJGSHUDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC(=CC=C4)OCC)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
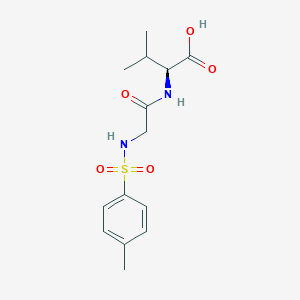
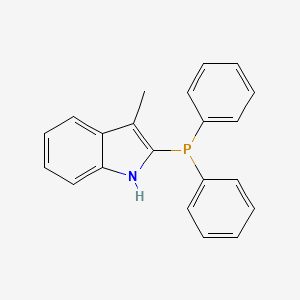
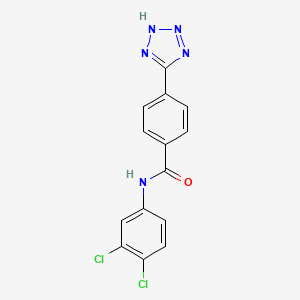
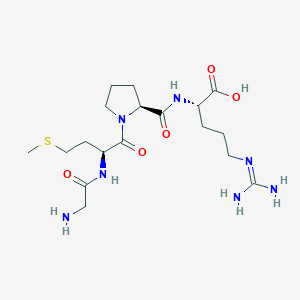
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
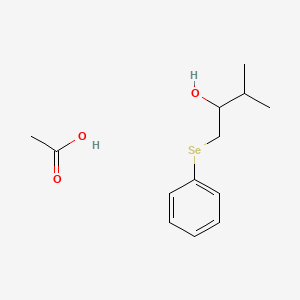
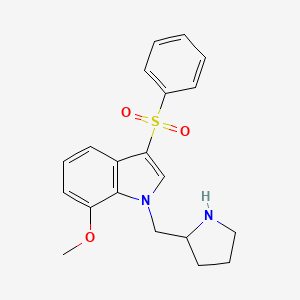

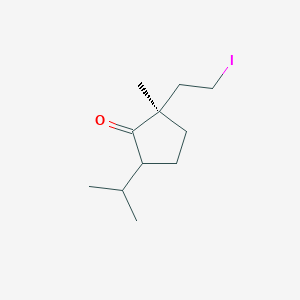
![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)
